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molecular formula C8H9BrN2O2 B8751765 Ethyl 3-bromo-6-methylpyrazine-2-carboxylate

Ethyl 3-bromo-6-methylpyrazine-2-carboxylate

Cat. No. B8751765
M. Wt: 245.07 g/mol
InChI Key: OHQCPPIPAGXVQD-UHFFFAOYSA-N
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Patent
US07947685B2

Procedure details

A mixture of 3-amino-6-methyl-pyrazine-2-carboxylic acid ethyl ester (Example C) (2.0 g, 11 mmol), 4 mL water and 3.7 mL (33.1 mmol) hydrobromic acid 48% was cooled to 5° C. 2.5M NaNO2— solution in water (5.3 mL, 13.2 mmol) was added drop wise at 5° C. (N2-evolution!). The reaction mixture was stirred for 1 hr and poured then into ice-water. The reaction mixture was neutralized with Na2CO3 and extracted two times with ethyl acetate (200 mL each). The combined organic extracts were dried with sodium sulfate, filtered and evaporated. The crude product was purified by flash chromatography on silica gel (heptane/ethyl acetate 90:10->50:50 gradient). The desired compound was obtained as a colorless liquid (0.53 g, 20%), MS: m/e 245.1 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaNO2—
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:11](N)=[N:10][CH:9]=[C:8]([CH3:13])[N:7]=1)=[O:5])[CH3:2].[BrH:14].N#N.C([O-])([O-])=O.[Na+].[Na+]>O>[CH2:1]([O:3][C:4]([C:6]1[C:11]([Br:14])=[N:10][CH:9]=[C:8]([CH3:13])[N:7]=1)=[O:5])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=CN=C1N)C
Name
Quantity
3.7 mL
Type
reactant
Smiles
Br
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
NaNO2—
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
5.3 mL
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
extracted two times with ethyl acetate (200 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (heptane/ethyl acetate 90:10->50:50 gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NC(=CN=C1Br)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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